Home > Products > Screening Compounds P13149 > 2-({[(4-methylphenyl)amino]carbonyl}amino)-N-phenylbenzamide
2-({[(4-methylphenyl)amino]carbonyl}amino)-N-phenylbenzamide -

2-({[(4-methylphenyl)amino]carbonyl}amino)-N-phenylbenzamide

Catalog Number: EVT-4942932
CAS Number:
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

These compounds have garnered significant interest in scientific research, particularly in medicinal chemistry, due to their diverse biological activities. They have been investigated as potential anticonvulsant agents . The presence of the amide linkage and the two aromatic rings allows for potential interactions with biological targets through various non-covalent interactions like hydrogen bonding and π-π stacking.

Synthesis Analysis

The synthesis of N-phenylbenzamide derivatives can be achieved through various methods. One common approach involves the reaction of an appropriately substituted benzoyl chloride with an appropriately substituted aniline in the presence of a base.

Molecular Structure Analysis

Although the specific molecular structure of 2-({[(4-methylphenyl)amino]carbonyl}amino)-N-phenylbenzamide has not been reported in the provided literature, we can infer some structural features based on analogous N-phenylbenzamides.

- [[5 - [(Cyclopropylamino) carbonyl] -2-methylphenyl] amino] -5-methyl -N- propyl pyrrolo [2,1-f] [, , ] triazine-6-carboxamide

    Compound Description: This compound acts as a p38 kinase inhibitor. The provided research focuses on selectively preparing stable crystalline salt forms of this compound, specifically the N-1 methanesulfonic acid salt, the N-1 hydrochloride salt, and the N-4 hydrochloride salt []. The research also explores the use of specific solvent systems to achieve crystals with desired particle size and fluidity. This compound holds promise for treating p38 kinase-associated diseases, such as rheumatoid arthritis.

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(phenyl)acetamide Derivatives

    Compound Description: This series of compounds was investigated for their potential to inhibit α-glucosidase and acetylcholinesterase (AChE) []. These molecules combine benzodioxane and acetamide moieties. The study found that most of these compounds showed good inhibitory activity against yeast α-glucosidase, but weak activity against AChE.

6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines

    Compound Description: This study focuses on developing new dipeptidyl peptidase-4 (DPP-4) inhibitors as potential treatments for type 2 diabetes []. These compounds utilize a pyrazolopyrimidine bicyclic fragment. Notably, β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives exhibited significant DPP-4 inhibition, comparable to the known inhibitor Sitagliptin. These compounds also showed good selectivity over other related enzymes like DPP-8 and DPP-9.

Diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate

    Compound Description: The crystal structure of this compound reveals a centrosymmetric dimer formed through intermolecular N—H⋯O hydrogen bonds []. This dimerization is facilitated by the molecule's inherent structure, which allows for the formation of two intramolecular hydrogen bonds between the amine and amide groups and the ester carbonyl groups.

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

    Compound Description: This research details the development of CHMFL-BMX-078, a highly potent and selective type II irreversible inhibitor of the Bone Marrow Kinase in the X Chromosome (BMX) []. This compound targets the inactive conformation of BMX by forming a covalent bond with cysteine 496. This covalent binding mechanism contributes to its high selectivity and potency, making CHMFL-BMX-078 a valuable tool for investigating BMX-mediated signaling pathways.

2-((4-(4-((4,5-dihydro-1H-imidazol-3-ium-2-yl)amino)benzamido)phenyl)amino)-4,5-dihydro-1H-imidazol-3-ium (1a) and Analogues

    Compound Description: This study focuses on synthesizing and evaluating the antiprotozoal activity of N-phenylbenzamide derivatives, particularly those targeting kinetoplastid parasites []. The researchers synthesized three series of analogues: bis(2-aminoimidazolines) (1), bis(2-aminobenzimidazoles) (2), and bisarylimidamides (3). These compounds varied in their core structures and exhibited different DNA binding affinities and antiprotozoal activities. Compound 3a emerged as a promising candidate due to its activity against three parasite species, selectivity, and metabolic stability.

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

    Compound Description: This paper reports the synthesis of 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide starting from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone []. Notably, this compound demonstrated a 1.5-fold greater antioxidant capacity than butylated hydroxytoluene, as determined by the Ferric reducing antioxidant power assay. This finding suggests its potential application as an antioxidant agent.

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

    Compound Description: This study presents the development of CHMFL-ABL-053, a potent, selective, and orally available inhibitor of BCR-ABL/SRC/p38 kinases []. Derived from a dihydropyrimidopyrimidine core, CHMFL-ABL-053 potently inhibits BCR-ABL (IC50 = 70 nM) and demonstrates high selectivity (S score (1) = 0.02) without affecting c-KIT kinase, a common target for other BCR-ABL inhibitors. CHMFL-ABL-053 effectively suppressed the proliferation of CML cell lines and showed promising pharmacokinetic properties in rats, suggesting its potential as a drug candidate for Chronic Myeloid Leukemia (CML).

2,5-Bis(2-{4-[bis(4-methylphenyl)amino]phenyl}thiophen-5-yl)furan (BMA-TFT)

    Compound Description: This research explores the development of BMA-TFT, a novel amorphous molecular material for use in organic light-emitting diodes (OLEDs) []. This compound contains thiophene and furan moieties and forms a uniform, stable amorphous glass upon cooling from its melt. BMA-TFT shows improved fluorescence quantum yield compared to its analogue, BMA-3T, likely due to the replacement of a sulfur atom with a lighter oxygen, minimizing the heavy atom effect. This characteristic makes BMA-TFT a promising material for OLED applications.

2-Amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde

    Compound Description: The study investigates the crystal structure of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, revealing its unique three-dimensional framework []. This structure arises from a complex network of N-H...O, C-H...O, and C-H...pi(arene) hydrogen bonds between the molecules. This intermolecular interaction study provides insights into the solid-state behavior of this compound.

1-{[N-Methyl-N-(4-methylphenyl)amino]methyl}ferrocene

    Compound Description: This paper elucidates the crystal structure of 1-{[N-Methyl-N-(4-methylphenyl)amino]methyl}ferrocene, revealing the spatial arrangement of its molecular components []. The substituted cyclopentadienyl ring maintains a perpendicular orientation relative to the benzene ring, with a dihedral angle of 90.7(2)°. Notably, the crystal packing analysis does not indicate any significant intermolecular interactions.

2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

    Compound Description: This study examines the crystal structure of 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate, highlighting the presence of two molecular orientations (Orient-A and Orient-B) in a near 2:1 ratio []. This dual orientation leads to the formation of three distinct types of N-H...O hydrogen-bonded dimers. Additionally, C-H...O and C-H...pi interactions further contribute to the stability of these dimers.

N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea

    Compound Description: This research delves into the structural characteristics of N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, confirming its existence in the 3-aryl-5-thioureido-1H-1,2,4-triazole tautomeric form []. The study confirms its structure and identifies intramolecular hydrogen bonding patterns within the molecule. It further elucidates the crystal packing arrangement, which involves two types of centrosymmetric dimers connected through intermolecular hydrogen bonds.

3-(2-amino-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(3H)-one and its Metal Complexes

    Compound Description: This research focuses on the synthesis, characterization, and biological evaluation of 3-(2-amino-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(3H)-one and its transition metal complexes with Cu(II), Co(II), and Ni(II) []. The study found that the ligand exhibited a bidentate coordination mode with the metal ions through its nitrogen and sulfur atoms.

2-Ethyl-1-[5-(4-methylphenyl)pyrazol-3-yl]-3-(thiophene-2-carbonyl)isothiourea

    Compound Description: This study investigates the crystal structure of 2-ethyl-1-[5-(4-methylphenyl)pyrazol-3-yl]-3-(thiophene-2-carbonyl)isothiourea, a compound synthesized using microwave irradiation under solvent-free conditions []. The analysis reveals a disordered thiophene unit and identifies various hydrogen bonds within the molecule and between molecules, leading to the formation of a ribbon-like structure in the crystal lattice.

Ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate

    Compound Description: This study focuses on the crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate, a compound with a complex molecular architecture []. The study highlights the formation of dimers through complementary N—H⋯O hydrogen bonds and their subsequent assembly into chains along the c-axis via O—H⋯N hydrogen bonds involving a water molecule.

4-[(4-Methylphenyl)amino]pent-3-en-2-one

    Compound Description: This study investigates the crystal structure of 4-[(4-methylphenyl)amino]pent-3-en-2-one, a derivative of 4-(phenylamino)pent-3-en-2-one []. The compound exhibits a nearly planar pentenone backbone and an intramolecular N—H⋯O interaction. The crystal packing analysis reveals the presence of intermolecular C—H⋯O hydrogen bonds.

1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea

    Compound Description: This research delves into the structural characteristics of 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, revealing its existence in the thioamide tautomeric form in its solid state []. The study confirms its structure and reveals a distinct "L-shaped" molecular conformation. Additionally, it identifies the formation of centrosymmetric eight-membered {⋯HNCS}2 synthons through thioamide-N1–H⋯S1(thione) hydrogen bonds, which contribute to the supramolecular layer formation in the bc-plane.

4-N-(4-methylphenyl)amino-4-(3′-pyridyl)-1-butene

    Compound Description: This research presents the X-ray powder diffraction data of 4-N-(4-methylphenyl)amino-4-(3′-pyridyl)-1-butene, a precursor molecule used in the synthesis of pyridyl tetrahydroquinolines []. The study determined its crystal structure and refined unit cell parameters, identifying it as monoclinic with space group P21/n (No. 14).

2-Amino-4-chloro-6-[N-methyl-N-(4-methylphenyl)amino]pyrimidine

    Compound Description: This study focuses on understanding the supramolecular aggregation patterns in 2-amino-4-chloro-6-[N-methyl-N-(4-methylphenyl)amino]pyrimidine and its analogues []. The molecule forms chains of edge-fused R(2)(2)(8) rings through two independent N-H...N hydrogen bonds. The research aims to rationalize the observed aggregation patterns by comparing this compound with a series of related 4,6-disubstituted 2-aminopyrimidines.

N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide

    Compound Description: This study elucidates the crystal structure of N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide, an N-carbonylimidazole derivative of pyrazoline-1-carboximidamide []. The analysis reveals that the pi-electron density of a specific nitrogen atom in the pyrazoline ring is delocalized. This delocalization occurs through the amidine moiety and the adjacent carbonyl group, while the imidazole ring remains deconjugated despite its coplanar orientation with the rest of the molecule.

2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidin-1-ium chloride

    Compound Description: This study examines the crystal structure of 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidin-1-ium chloride []. In this salt, the aminopyrimidine molecule is protonated at a pyrimidine nitrogen atom. The chloride anion interacts with this protonated nitrogen and an amino group through two N—H...Cl hydrogen bonds, forming a six-membered ring. An additional N—H...Cl hydrogen bond involving the chloride anion and another amino group links the molecules helically along the [] direction.

N-[[(1-methylethyl)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide (torasemide)

    Compound Description: This study investigates the electrochemical behavior of torasemide, a loop diuretic, using voltammetric techniques on glassy carbon and platinum electrodes []. The research explored various parameters like concentration, scan rate, and pH to optimize the determination of torasemide.

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

    Compound Description: This study investigates the binding site interactions of SR144528, a high-affinity cannabinoid CB2 receptor antagonist []. The research utilizes Glide docking studies and confirms the findings through compound synthesis, binding assays, and functional assays. The study identifies the crucial role of the amide group in SR144528 for its CB2 affinity and efficacy. It also emphasizes the importance of aromatic stacking interactions within the TMH5/6 aromatic cluster of CB2.

4-({4-[(({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide tosylate salt

    Compound Description: This patent describes a novel process for synthesizing the tosylate salt of 4-({4-[(({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide []. This process involves a two-step reaction sequence, first forming a key intermediate (compound of formula II) and then converting it to the desired tosylate salt. The process optimizes reaction conditions and solvent choices to achieve high yields and purity.

Aqua{N-[(4-methylphenyl)sulfonyl]glycinato(2−)-κ2N,O}(1,10-phenanthroline)copper(II)

    Compound Description: This study focuses on the structural characterization of the copper(II) complex, aqua{N-[(4-methylphenyl)sulfonyl]glycinato(2−)-κ2N,O}(1,10-phenanthroline)copper(II), using X-ray crystallography []. The research reveals the distorted square-pyramidal geometry around the Cu(II) ion and identifies intermolecular O—H⋯O hydrogen bonds that link neighboring molecules, forming supramolecular chains. These chains extend into a layer structure through weak π–π stacking interactions between the benzene rings of adjacent 1,10-phenanthroline ligands.

(Z)-10-(2-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)hydrazono)-9-phenanthrone

    Compound Description: This study examines the electronic structure and tautomerism of (Z)-10-(2-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)hydrazono)-9-phenanthrone using experimental and computational methods, including UV-VIS, NMR spectroscopy, and density functional theory (DFT) calculations []. The research provides evidence for the compound existing predominantly in the thione quinone hydrazone tautomeric form, stabilized by intramolecular hydrogen bonds, in its crystalline state and saturated solutions.

N-(2-Bromo-4-methylphenyl)naphthaldimine

    Compound Description: This study elucidates the crystal structure of N-(2-bromo-4-methylphenyl)naphthaldimine, revealing a non-planar molecular geometry and the presence of a strong intramolecular N⋯H—O hydrogen bond []. This hydrogen bond, with a distance of 2.553(4) Å, forms between the amino and hydroxyl groups within the molecule.

Properties

Product Name

2-({[(4-methylphenyl)amino]carbonyl}amino)-N-phenylbenzamide

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]-N-phenylbenzamide

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C21H19N3O2/c1-15-11-13-17(14-12-15)23-21(26)24-19-10-6-5-9-18(19)20(25)22-16-7-3-2-4-8-16/h2-14H,1H3,(H,22,25)(H2,23,24,26)

InChI Key

ZNBXLFZVRHHHLA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.